molecular formula C15H24N2 B14896672 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine

4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine

Cat. No.: B14896672
M. Wt: 232.36 g/mol
InChI Key: SPTIVWHEFNZHQF-UHFFFAOYSA-N
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Description

4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol This compound features a cyclohexane ring substituted with a propyl group and a pyridin-3-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, where a propyl halide reacts with the cyclohexane ring under basic conditions.

    Attachment of the Pyridin-3-ylmethylamine Moiety: This step involves the reaction of pyridin-3-ylmethylamine with the cyclohexane ring, typically through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the cyclohexane ring or the pyridin-3-ylmethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine
  • 4-propyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine
  • 4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-2-amine

Uniqueness

4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is unique due to the specific positioning of the pyridin-3-ylmethylamine moiety on the cyclohexane ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

4-propyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C15H24N2/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14/h3,5,10-11,13,15,17H,2,4,6-9,12H2,1H3

InChI Key

SPTIVWHEFNZHQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCC2=CN=CC=C2

Origin of Product

United States

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